molecular formula C14H14N2OS2 B2454020 1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 710986-98-4

1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2454020
CAS No.: 710986-98-4
M. Wt: 290.4
InChI Key: DJECBKBWPYQZRH-UHFFFAOYSA-N
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Description

1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 710986-98-4) is a synthetic N-acetylated pyrazoline derivative of significant interest in medicinal and heterocyclic chemistry research. This compound features a 4,5-dihydro-1H-pyrazoline core, a five-membered ring with two nitrogen atoms, which is substituted with two distinct thiophene moieties (3-methylthiophen-2-yl and thiophen-2-yl) and an acetyl group . The pyrazoline scaffold is a prominent pharmacophore known to exhibit a wide spectrum of biological activities, as documented in scientific literature. These include anticancer, antifungal, antibacterial, antidepressant, anticonvulsant, antitubercular, antioxidant, antileishmanial, and anti-inflammatory properties . Studies suggest that acetylated pyrazolines, such as this compound, often demonstrate enhanced biological activity compared to their non-acetylated counterparts, making them a valuable scaffold for structural modification and drug development studies . The presence of the thiophene rings further contributes to the compound's potential as a building block in the synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical agents and materials . Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules or for probing structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9-5-7-19-14(9)12-8-11(13-4-3-6-18-13)15-16(12)10(2)17/h3-7,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECBKBWPYQZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Claisen-Schmidt condensation between 3-methylthiophene-2-carbaldehyde and 2-acetylthiophene under basic conditions forms the α,β-unsaturated ketone scaffold. The reaction proceeds via deprotonation of the acetyl group, nucleophilic attack on the aldehyde, and subsequent dehydration.

Typical Protocol :

  • Reagents : 3-Methylthiophene-2-carbaldehyde (1.2 eq), 2-acetylthiophene (1 eq), NaOH (20% w/v in ethanol).
  • Conditions : Reflux in ethanol (6–8 h), followed by ice quenching and recrystallization (ethanol/water).
  • Yield : 68–72%.

Analytical Validation of Chalcone

Key Spectral Data :

Technique Observations
IR (KBr) 1655 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C stretch).
¹H NMR (500 MHz) δ 7.85 (d, J = 15.6 Hz, 1H, H-α), 7.45 (d, J = 15.6 Hz, 1H, H-β), 7.20–6.95 (m, 5H, thiophene-H).

Cyclization to Pyrazoline: 1-[5-(3-Methylthiophen-2-yl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-one

Optimization of Hydrazine Cyclization

The chalcone undergoes cyclocondensation with hydrazine hydrate in acidic or neutral media to form the pyrazoline ring. Acetic acid catalysis enhances reaction efficiency by protonating the carbonyl, facilitating nucleophilic attack by hydrazine.

Representative Procedure :

  • Reagents : Chalcone (1 eq), hydrazine hydrate (1.5 eq), glacial acetic acid (5% v/v).
  • Conditions : Reflux in ethanol (4–6 h), followed by precipitation in ice-water and recrystallization (methanol).
  • Yield : 65–70%.

Stereochemical and Spectral Analysis

The reaction produces a diastereomeric mixture due to the planar chirality at C4 and C5 of the pyrazoline ring. Chromatographic separation or stereoselective conditions may be employed for isolation.

Critical Spectral Signatures :

Technique Observations
¹H NMR (500 MHz) δ 3.15–3.45 (m, 2H, H-4), 4.80–5.10 (m, 1H, H-5), 2.40 (s, 3H, COCH₃).
13C NMR δ 195.2 (C=O), 145.3 (C=N), 125–140 (thiophene carbons).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study by Ahmad et al. demonstrated a 30-minute cyclization with comparable yields (68%).

Green Chemistry Approaches

  • Solvent-free grinding : Mechanochemical synthesis using NaOH/Na₂CO₃ as a solid base achieved 70% chalcone yield in 20 minutes.
  • Aqueous media : Water-ethanol mixtures (1:1) reduced environmental impact while maintaining yields (~65%).

Challenges and Optimization Strategies

Byproduct Formation

Incomplete cyclization may yield open-chain hydrazones. Excess hydrazine (2 eq) and prolonged reflux (8 h) mitigate this issue.

Purification Techniques

  • Column chromatography : Silica gel (hexane/ethyl acetate, 7:3) resolves diastereomers.
  • Recrystallization : Methanol or ethanol yields high-purity crystals (>95% by HPLC).

Industrial-Scale Considerations

Example 2 of source outlines a kilogram-scale purification using isopropyl alcohol/water mixtures, achieving 95% purity after recrystallization. Key parameters include:

  • Temperature control : Slow cooling (0.5°C/min) prevents oiling out.
  • Solvent ratio : 10:1 isopropyl alcohol/water optimizes crystal morphology.

Chemical Reactions Analysis

1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research has indicated that thiophene and pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to the target molecule showed promising activity against various cancer cell lines, suggesting that the incorporation of thiophene rings enhances the biological efficacy of pyrazole derivatives .
  • Anti-inflammatory Properties :
    • Molecular docking studies have suggested that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The compound's structure allows for favorable interactions with the enzyme's active site, making it a candidate for further optimization in anti-inflammatory drug development .
  • Antifungal Activity :
    • The synthesis of related thiophene derivatives has shown antifungal properties against several fungal strains. The structure's ability to disrupt fungal cell membranes or inhibit key metabolic pathways is a focal point for developing new antifungal agents .

Materials Science Applications

  • Organic Electronics :
    • Compounds containing thiophene and pyrazole moieties are being explored for use in organic semiconductors due to their electronic properties. The planar structure of these compounds facilitates charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors :
    • The unique electronic characteristics of thiophene derivatives allow them to be utilized in sensor applications, particularly in detecting volatile organic compounds (VOCs) and environmental pollutants. The compound's sensitivity can be tuned through structural modifications, enhancing its applicability in environmental monitoring .

Agricultural Chemistry Applications

  • Pesticidal Activity :
    • Research into similar compounds has revealed their potential as pesticides, particularly against fungal pathogens affecting crops. The ability to inhibit fungal growth through specific biochemical pathways positions these compounds as valuable tools in sustainable agriculture .
  • Herbicidal Properties :
    • Some derivatives have been tested for herbicidal activity, showcasing the potential to develop selective herbicides that target specific weeds without harming crops. This application is critical for integrated pest management strategies aimed at reducing chemical inputs in agriculture .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Demonstrated significant cytotoxicity against cancer cell lines.
Anti-inflammatory Potential 5-LOX inhibitor with favorable docking scores.
Antifungal Activity Effective against multiple fungal strains with low EC50 values.
Organic Electronics Exhibited promising charge transport properties suitable for OLEDs.
Pesticidal Activity Inhibitory effects on fungal pathogens with potential agricultural use.

Mechanism of Action

The mechanism of action of 1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Compared to these, 1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both thiophene and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties.

Similar Compounds

  • 2-Acetyl-3-methylthiophene
  • 1-(3-Methylthiophen-2-yl)ethanone
  • 1-(3-Methyl-2-thienyl)ethanone

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Biological Activity

The compound 1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N2S2C_{12}H_{13}N_2S_2, and its structure includes a pyrazole ring substituted with thiophene and methylthiophene groups. The presence of these heterocycles is crucial for its biological activity, as they can influence interactions with biological targets.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. A study reported that related pyrazole compounds exhibited activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents in the pyrazole structure was found to enhance antimicrobial efficacy .

3. Anticancer Properties

Pyrazole derivatives have been explored for their potential in cancer therapy. Compounds similar to the target compound have shown cytotoxic effects against different cancer cell lines. For example, certain derivatives exhibited significant activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that the compounds significantly reduced inflammation compared to control groups, highlighting their therapeutic potential in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A set of synthesized pyrazoles was tested against various bacterial strains using the disk diffusion method. The results demonstrated that certain derivatives had zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Data Tables

Biological Activity Tested Compound Concentration (µM) Inhibition (%) Reference
Anti-inflammatoryDexamethasone176% (TNF-α)
Anti-inflammatoryPyrazole Derivative1085% (TNF-α)
AntimicrobialPyrazole Derivative40Variable
AnticancerPyrazole DerivativeVariesSignificant

Q & A

Q. What are the optimal reaction conditions for synthesizing this pyrazoline derivative?

Methodological Answer: The synthesis typically involves a cyclocondensation reaction between a chalcone precursor (e.g., 1-(thiophen-2-yl)ethanone) and hydrazine derivatives. Microwave-assisted synthesis (40–60°C, 30–60 min) improves yield (65–75%) compared to conventional reflux (24 h, ~50% yield) . Critical parameters include:

  • Solvent: Ethanol or methanol for solubility and stability.
  • Catalyst: NaOH (40% aqueous) enhances enolate formation.
  • Purification: Recrystallization from ethanol or methanol ensures purity .

Table 1: Comparison of Synthesis Methods

MethodTimeYield (%)Purity (HPLC)Reference
Conventional reflux24 h5095%
Microwave-assisted45 min7598%

Q. How can structural confirmation be achieved for this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography: Resolves dihedral angles between the pyrazoline ring and thiophene substituents (e.g., 15.2° for thiophen-2-yl vs. 12.8° for 3-methylthiophen-2-yl) .
  • NMR: Key signals include:
    • ¹H NMR: Pyrazoline CH₂ protons at δ 3.2–3.8 ppm (triplet, J = 8.5 Hz).
    • ¹³C NMR: Carbonyl resonance at δ 195–200 ppm .
  • Mass spectrometry: Molecular ion [M+H]⁺ at m/z 329.1 (calculated: 329.05) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for structurally similar analogs?

Methodological Answer: Contradictions often arise from substituent effects. For example:

  • Antimicrobial activity: The 3-methylthiophene group enhances lipophilicity (logP ~2.8), improving membrane penetration, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce activity due to steric hindrance .
  • COX-1 selectivity: Pyrazolines with thiophene rings show 10–20× higher COX-1 inhibition (IC₅₀ = 0.8 µM) than furan analogs (IC₅₀ = 15 µM) .

Experimental Design:

  • Dose-response assays: Test analogs at 0.1–100 µM with positive controls (e.g., indomethacin).
  • Molecular docking: Validate binding modes in COX-1 (PDB: 1EQG) using AutoDock Vina .

Q. What computational strategies predict electronic properties influencing reactivity?

Methodological Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-311G(d,p) to calculate:
    • HOMO-LUMO gap: 4.2 eV (indicates moderate electrophilicity).
    • Mulliken charges: Thiophene sulfur atoms (−0.25 e) act as nucleophilic sites .
  • Molecular dynamics (MD): Simulate solvation in water/ethanol (100 ns) to assess conformational stability .

Table 2: Key Computational Parameters

ParameterValueRelevance
HOMO (eV)−6.8Electrophilic reactivity
LUMO (eV)−2.6Nucleophilic attack susceptibility
Dipole moment (D)3.9Solubility in polar solvents

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer: Discrepancies may stem from solvent polarity or tautomerism. For example:

  • IR spectroscopy: The carbonyl stretch (C=O) shifts from 1680 cm⁻¹ (KBr pellet) to 1665 cm⁻¹ (solution in DMSO) due to hydrogen bonding .
  • UV-Vis: π→π* transitions at 280 nm vary by ±5 nm with substituent electronic effects (e.g., electron-withdrawing groups cause bathochromic shifts) .

Protocol:

  • Standardize solvents (e.g., DMSO-d₆ for NMR).
  • Use high-resolution instruments (≥400 MHz for NMR; FT-IR with ATR correction).

Q. What strategies improve yield in multi-step syntheses involving thiophene intermediates?

Methodological Answer:

  • Step 1 (Chalcone synthesis): Optimize Claisen-Schmidt condensation with 10 mol% KOH in ethanol (yield: 85–90%) .
  • Step 2 (Cyclization): Use hydrazine hydrate (1.2 eq) under N₂ to prevent oxidation.
  • Critical troubleshooting:
    • Byproduct formation: Add activated charcoal during recrystallization.
    • Low purity: Use column chromatography (silica gel, hexane:ethyl acetate 3:1) .

Q. How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule of Five: Ensure derivatives have:
    • Molecular weight <500 Da.
    • logP <4.
    • ≤5 H-bond donors.
  • Metabolic stability: Introduce fluorine at the 3-methylthiophene position to block CYP450 oxidation .
  • Solubility: Add polar groups (e.g., -OH, -OMe) at the para position of phenyl rings .

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